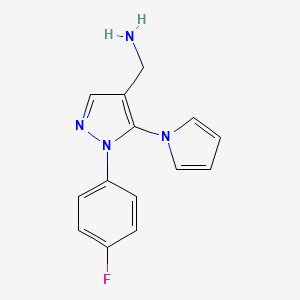

(1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine

Overview

Description

1-(4-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine, also known as 4-fluoro-Pyrrolo[1,2-a]pyrazine-1-methanamine, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. This compound has a unique structure and properties that make it an attractive candidate for a variety of laboratory experiments.

Scientific Research Applications

Enzymatic Inhibition and Drug Metabolism

One study highlights the importance of chemical inhibitors, including pyrazole derivatives, in understanding the metabolism of drugs by Cytochrome P450 (CYP) enzymes in human liver microsomes. Such inhibitors help in predicting drug-drug interactions by identifying the specific CYP isoforms involved in drug metabolism. The study provides a comprehensive review of the selectivity and potency of various chemical inhibitors against major human hepatic CYP isoforms, indicating the potential application of pyrazole derivatives in enhancing the specificity of drug metabolism studies (Khojasteh et al., 2011).

Pharmacophore Design for Kinase Inhibition

Another application is in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, a critical enzyme involved in proinflammatory cytokine release. The review of literature on synthetic compounds, including those with pyrazole scaffolds, outlines their role in developing potent kinase inhibitors. These compounds exhibit higher binding selectivity and potency, underlining the pyrazole core's significance in creating effective therapeutic agents (Scior et al., 2011).

NMR Spectroscopy and Quantum Chemistry

Research on organophosphorus azoles, including pyrazoles, using multinuclear NMR spectroscopy and quantum chemistry, explores the stereochemical structures of these compounds. This study demonstrates the application of pyrazole derivatives in understanding the coordination of phosphorus atoms and their isomerization processes, which could have implications in material science and drug design (Larina, 2023).

Optoelectronic Materials

Pyrazole derivatives also find applications in the development of optoelectronic materials. Research on quinazolines and pyrimidines, including compounds with pyrazole rings, highlights their potential in creating novel materials for electronic devices and luminescent elements. The review emphasizes the role of pyrazole-based compounds in advancing optoelectronic technologies (Lipunova et al., 2018).

Antifungal Pharmacophores

A comparative review on small molecules tested against Fusarium oxysporum, including pyrazole derivatives, illustrates the structure-activity relationship and pharmacophore site predictions. This study underscores the antifungal activity of pyrazole compounds, showcasing their importance in developing targeted molecules for agriculture and disease control (Kaddouri et al., 2022).

properties

IUPAC Name |

[1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4/c15-12-3-5-13(6-4-12)19-14(11(9-16)10-17-19)18-7-1-2-8-18/h1-8,10H,9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEBVQNYIJXUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

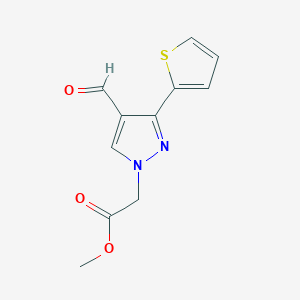

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

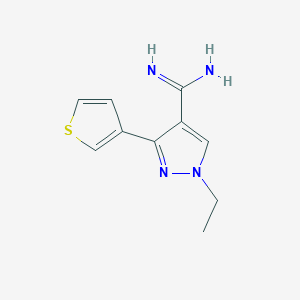

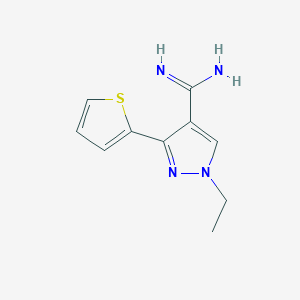

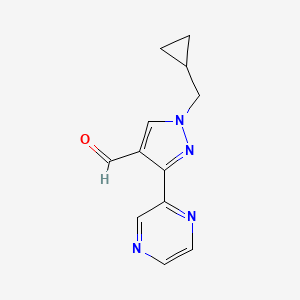

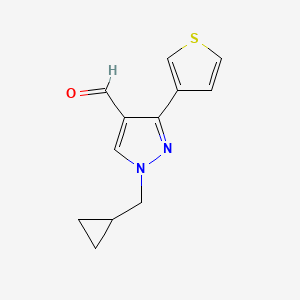

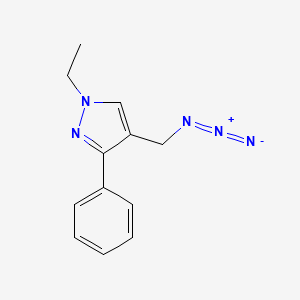

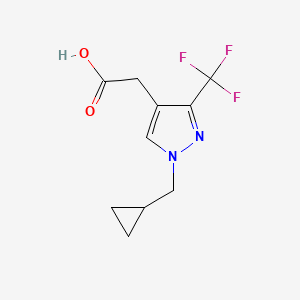

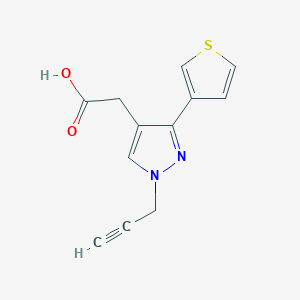

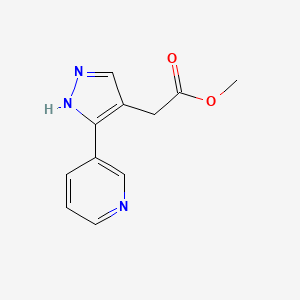

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.